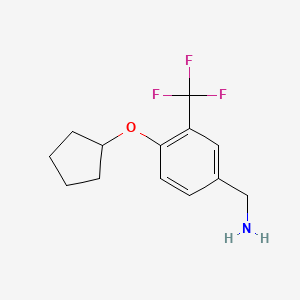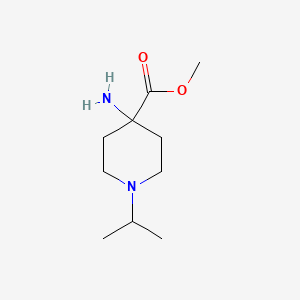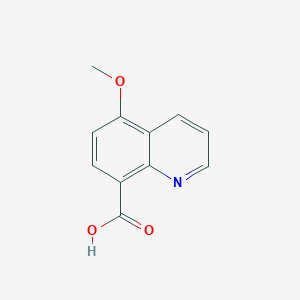
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid is a synthetic organic compound that features a benzoic acid core substituted with a methoxy group and a difluoropyrrolidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The difluoropyrrolidine ring can be synthesized by reacting a suitable precursor with a fluorinating agent under controlled conditions.
Attachment to the Benzoic Acid Core: The difluoropyrrolidine moiety is then attached to the benzoic acid core through a nucleophilic substitution reaction. This step often requires the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropyrrolidine moiety may enhance binding affinity or selectivity, while the methoxy group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxybenzoic acid
- 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-ethoxybenzoic acid
- 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzamide
Uniqueness
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid is unique due to the specific positioning of the methoxy group and the difluoropyrrolidine moiety. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H15F2NO3 |
|---|---|
Molecular Weight |
271.26 g/mol |
IUPAC Name |
4-[(3,3-difluoropyrrolidin-1-yl)methyl]-3-methoxybenzoic acid |
InChI |
InChI=1S/C13H15F2NO3/c1-19-11-6-9(12(17)18)2-3-10(11)7-16-5-4-13(14,15)8-16/h2-3,6H,4-5,7-8H2,1H3,(H,17,18) |
InChI Key |
CKBDIXISONGGKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)CN2CCC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime](/img/structure/B12088221.png)


![2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12088232.png)
![Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B12088239.png)

![[7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B12088250.png)

![(Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B12088256.png)


![2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12088280.png)

